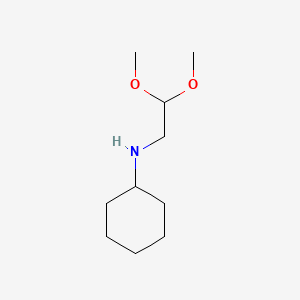

N-(2,2-dimethoxyethyl)cyclohexanamine

Description

BenchChem offers high-quality N-(2,2-dimethoxyethyl)cyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,2-dimethoxyethyl)cyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-12-10(13-2)8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSACEZXJVIGRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1CCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388578 | |

| Record name | N-(2,2-dimethoxyethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99863-45-3 | |

| Record name | N-(2,2-dimethoxyethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine, a secondary amine with potential applications in medicinal chemistry and organic synthesis. The primary synthetic route detailed is the reductive amination of cyclohexanone with 2,2-dimethoxyethan-1-amine. This document outlines the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data. Visual diagrams are included to illustrate the synthetic workflow and reaction pathway, adhering to the specified formatting requirements.

Introduction

N-(2,2-dimethoxyethyl)cyclohexanamine is a chemical entity featuring a cyclohexyl ring and a dimethoxyethyl group attached to a secondary amine. This unique combination of a lipophilic cycloalkane and a protected aldehyde functionality (in the form of a dimethyl acetal) makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The secondary amine group provides a reactive handle for further functionalization, such as alkylation or acylation, while the acetal can be deprotected to reveal a reactive aldehyde for subsequent transformations.

The most direct and efficient method for the synthesis of this compound is through the reductive amination of cyclohexanone with 2,2-dimethoxyethan-1-amine (also known as aminoacetaldehyde dimethyl acetal). This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Reaction Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry. The reaction proceeds in two main stages:

-

Imine/Enamine Formation: Cyclohexanone reacts with 2,2-dimethoxyethan-1-amine in a condensation reaction to form a Schiff base (imine) or, more likely in the case of a ketone, an enamine tautomer. This reaction is typically reversible and is often catalyzed by a mild acid.

-

Reduction: The intermediate imine/enamine is then reduced to the corresponding secondary amine. A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting ketone but is reactive enough to reduce the intermediate iminium ion or enamine.

A commonly employed and highly effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2][3]. Its mild nature and tolerance for a wide range of functional groups make it an ideal choice for this synthesis[1][3].

Signaling Pathway Diagram

Caption: Reductive amination pathway for the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine via reductive amination.

Materials:

-

Cyclohexanone

-

2,2-Dimethoxyethan-1-amine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet (optional)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 equivalent).

-

Addition of Amine: Add 2,2-dimethoxyethan-1-amine (1.0 - 1.2 equivalents) to the flask.

-

Solvent and Catalyst: Add anhydrous 1,2-dichloroethane (or THF) to achieve a concentration of approximately 0.2-0.5 M with respect to the cyclohexanone. Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Formation of Intermediate: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/enamine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) to the reaction mixture. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(2,2-dimethoxyethyl)cyclohexanamine.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine.

Data Presentation

The following tables summarize the key chemical and physical properties of the reactants and the product, along with typical reaction parameters.

Table 1: Properties of Key Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid | 108-94-1 |

| 2,2-Dimethoxyethan-1-amine | C₄H₁₁NO₂ | 105.14 | Colorless to pale yellow liquid | 22483-09-6 |

| N-(2,2-dimethoxyethyl)cyclohexanamine | C₁₀H₂₁NO₂ | 187.28 | Colorless to pale yellow oil | 99863-45-3 |

Table 2: Typical Reaction Parameters and Expected Outcome

| Parameter | Value/Condition |

| Stoichiometry | |

| Cyclohexanone | 1.0 equivalent |

| 2,2-Dimethoxyethan-1-amine | 1.0 - 1.2 equivalents |

| Sodium triacetoxyborohydride | 1.2 - 1.5 equivalents |

| Acetic Acid | ~0.1 equivalents |

| Reaction Conditions | |

| Solvent | 1,2-Dichloroethane or THF |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12 - 24 hours |

| Expected Outcome | |

| Yield | 70 - 90% (after purification) |

| Purity | >95% (determined by GC/NMR) |

Conclusion

The synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine via reductive amination of cyclohexanone with 2,2-dimethoxyethan-1-amine is a robust and efficient method for obtaining this versatile building block. The use of sodium triacetoxyborohydride as the reducing agent provides a mild and selective transformation, compatible with the acetal functional group. The detailed protocol and workflow provided in this guide offer a clear and reproducible procedure for researchers and professionals in the field of drug development and organic synthesis. The presented data and diagrams serve as a valuable resource for the planning and execution of this synthetic transformation.

References

Technical Guide: N-(2,2-dimethoxyethyl)cyclohexanamine

CAS Number: 99863-45-3

For the Hydrochloride Salt: 97552-62-0

Chemical Identity and Properties

N-(2,2-dimethoxyethyl)cyclohexanamine is a secondary amine featuring a cyclohexane ring and a dimethoxyethyl group attached to the nitrogen atom. This compound is of interest to researchers in organic synthesis and drug discovery due to its potential as a building block for more complex molecules.

Table 1: Physicochemical Properties of N-(2,2-dimethoxyethyl)cyclohexanamine

| Property | Value | Source |

| CAS Number | 99863-45-3 | Internal Search |

| Molecular Formula | C₁₀H₂₁NO₂ | Internal Search |

| Molecular Weight | 187.28 g/mol | Internal Search |

| IUPAC Name | N-(2,2-dimethoxyethyl)cyclohexanamine | Internal Search |

| Synonyms | Cyclohexyl-(2,2-dimethoxy-ethyl)-amine, N-(2,2-Dimethoxyethyl)cyclohexylamine | Internal Search |

For the Hydrochloride Salt:

| Property | Value | Source |

| CAS Number | 97552-62-0 | Internal Search |

| Molecular Formula | C₁₀H₂₂ClNO₂ | Internal Search |

| Molecular Weight | 223.74 g/mol | Internal Search |

Experimental Protocols

Proposed Synthesis via Reductive Amination

Reaction Scheme:

Caption: Proposed synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine.

Detailed Methodology (Representative Protocol):

-

Materials:

-

Cyclohexanone

-

2,2-Dimethoxyethanamine

-

Reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃], sodium cyanoborohydride [NaBH₃CN], or hydrogen gas with a palladium on carbon catalyst [H₂/Pd-C])

-

Anhydrous solvent (e.g., dichloromethane [DCM], 1,2-dichloroethane [DCE], or methanol)

-

Acid catalyst (optional, e.g., acetic acid)

-

-

Procedure:

-

To a solution of cyclohexanone (1.0 equivalent) in the chosen anhydrous solvent, add 2,2-dimethoxyethanamine (1.0-1.2 equivalents).

-

If an acid catalyst is used, it can be added at this stage (e.g., a catalytic amount of acetic acid).

-

The mixture is stirred at room temperature for a period of time (typically 1-2 hours) to facilitate the formation of the imine/enamine intermediate.

-

The reducing agent is then added portion-wise to the reaction mixture. For instance, if using sodium triacetoxyborohydride, 1.2-1.5 equivalents are typically added. The temperature should be monitored and controlled, as the reduction can be exothermic.

-

The reaction is stirred at room temperature until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure N-(2,2-dimethoxyethyl)cyclohexanamine.

-

Biological Activity and Applications

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of N-(2,2-dimethoxyethyl)cyclohexanamine.

However, the broader class of N-substituted cyclohexanamine derivatives has been explored for various biological activities. Some derivatives have shown potential as:

-

Antimicrobial agents

-

Anticancer agents

-

Analgesics

-

Central nervous system modulators

It is important to note that these activities are characteristic of the general class of compounds and have not been specifically demonstrated for N-(2,2-dimethoxyethyl)cyclohexanamine. Further research is required to determine the specific biological profile of this compound. Its primary current application is as a chemical intermediate in the synthesis of more complex molecules for various research and development purposes.

Spectral Data

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of N-(2,2-dimethoxyethyl)cyclohexanamine.

Caption: General experimental workflow for synthesis and purification.

Technical Guide: Physicochemical Characterization of N-(2,2-dimethoxyethyl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical properties of N-(2,2-dimethoxyethyl)cyclohexanamine (CAS No. 99863-45-3). Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines reported values from chemical suppliers with established theoretical principles of physical chemistry for amines. Furthermore, it outlines detailed experimental protocols for the determination of key physical properties, including boiling point, melting point, density, and solubility. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, handling, and application of this compound in drug development and other scientific endeavors.

Chemical Identity and Structure

N-(2,2-dimethoxyethyl)cyclohexanamine is a secondary amine characterized by a cyclohexyl group and a dimethoxyethyl group attached to the nitrogen atom. Its structure suggests a combination of lipophilic (cyclohexyl ring) and polar (amine and ether functionalities) characteristics, which will influence its physical properties.

Table 1: Chemical Identification of N-(2,2-dimethoxyethyl)cyclohexanamine

| Identifier | Value | Source |

| IUPAC Name | N-(2,2-dimethoxyethyl)cyclohexanamine | BOC Sciences |

| CAS Number | 99863-45-3 | BOC Sciences |

| Molecular Formula | C10H21NO2 | BOC Sciences |

| Molecular Weight | 187.28 g/mol | BOC Sciences |

| Canonical SMILES | COC(OC)CNC1CCCCC1 | BLD Pharm |

| InChI Key | QSACEZXJVIGRJC-UHFFFAOYSA-N | BOC Sciences |

Tabulated Physical Properties

The following table summarizes the available quantitative data for the physical properties of N-(2,2-dimethoxyethyl)cyclohexanamine. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

Table 2: Physical Properties of N-(2,2-dimethoxyethyl)cyclohexanamine

| Property | Value | Remarks | Source |

| Boiling Point | 243.7 ± 20.0 °C | at 760 mmHg (Predicted) | BOC Sciences[] |

| Melting Point | Not available | --- | --- |

| Density | 1.0 ± 0.1 g/cm³ | Predicted | BOC Sciences[] |

| Solubility | Not available | See Section 3.4 for qualitative prediction | --- |

Experimental Protocols for Physical Property Determination

This section provides detailed methodologies for the experimental determination of the key physical properties of N-(2,2-dimethoxyethyl)cyclohexanamine.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small liquid sample.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In a micro-reflux setup, the temperature of the vapor condensing on a thermometer bulb accurately reflects the boiling point.[2]

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer (-10 to 300 °C)

-

Heating block or oil bath

-

Magnetic stirrer and stir bar (optional)

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of N-(2,2-dimethoxyethyl)cyclohexanamine into the test tube.

-

If using a magnetic stirrer, add a small stir bar.

-

Position the test tube in the heating block or oil bath.

-

Suspend the thermometer in the test tube, ensuring the bulb is approximately 1 cm above the liquid surface.

-

Begin heating and, if applicable, stirring.

-

Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.

-

Adjust the heating rate to maintain a gentle reflux.

-

The stable temperature reading on the thermometer at the level of the reflux ring is the boiling point.[3]

-

Record the atmospheric pressure at the time of the measurement.

Melting Point Determination (Capillary Method)

As N-(2,2-dimethoxyethyl)cyclohexanamine is a liquid at room temperature, its melting point would be determined for a solidified sample or a salt derivative.

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if starting with a crystalline salt)

-

Cold bath (e.g., dry ice/acetone) to solidify the liquid sample

Procedure:

-

If determining the melting point of the free base, cool a small sample in a capillary tube using a cold bath until it solidifies.

-

If using a salt derivative, finely powder the crystalline sample.

-

Pack a small amount of the solidified sample or powdered salt into the capillary tube to a height of 2-3 mm.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to obtain an approximate melting point, then allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[6]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[7]

Density Determination (Oscillating U-tube Method)

This method provides a precise measurement of the density of a liquid sample.

Principle: The frequency of oscillation of a U-shaped tube filled with the sample is directly related to the density of the sample.[8]

Apparatus:

-

Digital density meter (e.g., Anton Paar DMA series)

-

Syringe for sample injection

-

Thermostatic control for the measurement cell

-

Deionized water and a suitable solvent (e.g., ethanol) for cleaning

Procedure:

-

Calibrate the density meter with dry air and deionized water at a known temperature (e.g., 20 °C).

-

Set the desired measurement temperature for the sample.

-

Inject the N-(2,2-dimethoxyethyl)cyclohexanamine sample into the measurement cell using a syringe, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate.

-

Record the density reading provided by the instrument.

-

Clean the cell thoroughly with a suitable solvent and then deionized water, followed by drying with air before the next measurement.[9]

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for handling and formulation.

Principle: Solubility is determined by observing the formation of a homogeneous solution when a solute is mixed with a solvent. For amines, solubility in aqueous acid is a key characteristic due to the formation of water-soluble ammonium salts.[10]

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

pH paper or pH meter

-

Solvents: deionized water, 5% aq. HCl, 5% aq. NaOH, ethanol, diethyl ether, acetone.

Procedure:

-

Add approximately 0.1 mL of N-(2,2-dimethoxyethyl)cyclohexanamine to separate test tubes.

-

To each test tube, add 2 mL of a different solvent.

-

Vigorously mix the contents of each tube for 1-2 minutes.

-

Observe and record whether the amine is soluble (forms a clear, single phase), partially soluble, or insoluble.[11]

-

For the aqueous solutions, measure the pH.

-

To the tube with deionized water where the amine may be sparingly soluble or insoluble, add 5% aq. HCl dropwise until the solution is acidic. Observe any change in solubility.[12]

Expected Solubility Profile:

-

Water: Likely sparingly soluble to soluble, due to the presence of polar amine and ether groups capable of hydrogen bonding.

-

Aqueous Acid (e.g., 5% HCl): Expected to be highly soluble due to the formation of the corresponding ammonium chloride salt.

-

Polar Organic Solvents (e.g., Ethanol, Acetone): Expected to be miscible.

-

Nonpolar Organic Solvents (e.g., Diethyl Ether): Expected to be soluble due to the nonpolar cyclohexyl group.

Discussion and Conclusion

The experimental protocols provided in this guide offer standardized methods to confirm the predicted values and to determine the melting point and solubility profile. Accurate determination of these physical properties is fundamental for the safe handling, purification, and formulation of N-(2,2-dimethoxyethyl)cyclohexanamine in research and development settings. It is strongly recommended that experimental verification of the predicted properties be undertaken before large-scale use.

References

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. davjalandhar.com [davjalandhar.com]

- 8. mdpi.com [mdpi.com]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. chemhaven.org [chemhaven.org]

- 12. web.mnstate.edu [web.mnstate.edu]

"chemical structure of N-(2,2-dimethoxyethyl)cyclohexanamine"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,2-dimethoxyethyl)cyclohexanamine is a secondary amine featuring a cyclohexyl group and a dimethoxyethyl acetal moiety. Its chemical structure suggests its potential as a versatile building block in organic synthesis and medicinal chemistry. The presence of a reactive secondary amine, coupled with the protected aldehyde functionality in the form of a dimethyl acetal, allows for a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic data, serving as a valuable resource for its application in research and development.

Chemical Structure and Properties

The chemical structure of N-(2,2-dimethoxyethyl)cyclohexanamine combines a saturated carbocyclic ring with a flexible, functionalized aliphatic chain.

Table 2.1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(2,2-dimethoxyethyl)cyclohexanamine |

| CAS Number | 99863-45-3[] |

| Molecular Formula | C₁₀H₂₁NO₂[] |

| Synonyms | Cyclohexyl-(2,2-dimethoxy-ethyl)-amine, N-(2,2-Dimethoxyethyl)cyclohexylamine[] |

Table 2.2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 187.28 g/mol | [] |

| Boiling Point | 243.7 ± 20.0 °C at 760 mmHg | [] |

| Appearance | Not specified (likely a liquid) | - |

| Solubility | Not specified | - |

Synthesis

A prevalent and efficient method for the synthesis of N-alkylated amines is reductive amination. N-(2,2-dimethoxyethyl)cyclohexanamine can be synthesized via the reductive amination of cyclohexanone with 2,2-dimethoxyethanamine. This reaction typically proceeds through the formation of an imine intermediate, which is then reduced in situ to the target secondary amine.

Proposed Synthetic Pathway

References

"N-(2,2-dimethoxyethyl)cyclohexanamine molecular weight"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2,2-dimethoxyethyl)cyclohexanamine, a cyclohexanamine derivative with potential applications in organic synthesis and medicinal chemistry. This document consolidates key physicochemical data, outlines a detailed, representative experimental protocol for its synthesis, and discusses standard analytical methods for its characterization. Furthermore, a speculative exploration of a potential biological signaling pathway is presented for illustrative purposes, given the known activities of structurally related compounds. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Physicochemical Properties

N-(2,2-dimethoxyethyl)cyclohexanamine is a substituted amine with a molecular structure that lends itself to further chemical modification. The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 187.28 g/mol | [] |

| Molecular Formula | C₁₀H₂₁NO₂ | [] |

| CAS Number | 99863-45-3 | [] |

| Boiling Point | 243.7 ± 20.0 °C at 760 mmHg |

Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine is through the reductive amination of cyclohexanone with aminoacetaldehyde dimethyl acetal. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final amine.

Experimental Workflow

References

An In-depth Technical Guide to the Safety and Handling of N-(2,2-dimethoxyethyl)cyclohexanamine

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2,2-dimethoxyethyl)cyclohexanamine (CAS No. 99863-45-3) was publicly available at the time of this writing. The following guide is based on the known properties of this compound and safety data for structurally similar chemicals, primarily cyclohexylamine and other aliphatic amines. This information should be used as a guide for risk assessment and the implementation of safe handling procedures. Always consult with a qualified safety professional and review all available information before handling any chemical.

This technical guide provides comprehensive safety and handling information for N-(2,2-dimethoxyethyl)cyclohexanamine, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Limited experimental data is available for N-(2,2-dimethoxyethyl)cyclohexanamine. The following table summarizes available data for the target compound and relevant data for the closely related compound, cyclohexylamine.

| Property | Value for N-(2,2-dimethoxyethyl)cyclohexanamine | Value for Cyclohexylamine (for comparison) |

| CAS Number | 99863-45-3[1][2][][4] | 108-91-8[5][6] |

| Molecular Formula | C10H21NO2[] | C6H13N[6] |

| Molecular Weight | 187.28 g/mol [] | 99.17 g/mol [6][7] |

| Appearance | Not specified; likely a colorless to yellow liquid | Clear colorless to yellow liquid[6] |

| Odor | Not specified; likely an amine-like, fishy odor | Strong, fishy, amine odor[6] |

| Boiling Point | Not specified | 134.5 °C (274.1 °F; 407.6 K) |

| Melting Point | Not specified | -17.7 °C (0.1 °F; 255.5 K) |

| Flash Point | Not specified | 27 °C (81 °F)[7] |

| Density | Not specified | 0.867 g/cm³[7] |

| Solubility in Water | Not specified | Miscible |

| Vapor Pressure | Not specified | 11 mmHg (20°C) |

| Autoignition Temperature | Not specified | 293 °C (559 °F)[7] |

Hazard Identification and Classification

Based on the data for cyclohexylamine and the general hazards of aliphatic amines, N-(2,2-dimethoxyethyl)cyclohexanamine is anticipated to be classified as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[8] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[5][7] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[5] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[5][7] |

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[9]

Potential Health Effects:

-

Inhalation: May cause severe irritation to the respiratory tract, potentially leading to chemical pneumonitis and pulmonary edema.[9]

-

Skin Contact: Corrosive. Causes severe skin burns.[7][9] Can be absorbed through the skin in toxic amounts.

-

Eye Contact: Corrosive. Causes serious eye damage, with a risk of permanent blindness.[7][9]

-

Ingestion: Harmful or fatal if swallowed.[7] Causes severe burns to the mouth, throat, and stomach.[9]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are based on general best practices for handling corrosive and toxic organic amines in a laboratory setting.

3.1. Engineering Controls

-

All work with N-(2,2-dimethoxyethyl)cyclohexanamine should be conducted in a properly functioning chemical fume hood.[10]

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]

3.2. Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Inspect gloves for any signs of degradation or puncture before and during use.[12]

-

Eye Protection: Chemical safety goggles and a face shield are required.[11]

-

Skin and Body Protection: A chemical-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[10]

-

Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

3.3. General Handling Procedures

-

Preparation: Before starting work, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items and ensure all required equipment is present and in good working order.

-

Dispensing: When transferring the chemical, use a funnel and work over a secondary containment tray to catch any spills.

-

Heating: Avoid heating the material. If heating is necessary, use a well-controlled heating mantle or water bath within the fume hood. Be aware that vapors are flammable.[5]

-

Waste Disposal: Collect all waste containing N-(2,2-dimethoxyethyl)cyclohexanamine in a designated, properly labeled, and sealed waste container. Dispose of as hazardous waste in accordance with local, state, and federal regulations.

-

Decontamination: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water. Clean the work area and any contaminated equipment.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Reactivity and Incompatibility

N-(2,2-dimethoxyethyl)cyclohexanamine is a secondary amine and is expected to exhibit typical amine reactivity.

-

Basicity: Amines are basic and will react exothermically with acids.[13]

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes amines nucleophilic. They can react with:

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and anhydrides.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7]

Visualizations

Caption: A logical workflow for the safe handling of N-(2,2-dimethoxyethyl)cyclohexanamine.

Caption: Potential hazardous reactions of N-(2,2-dimethoxyethyl)cyclohexanamine.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 99863-45-3|N-(2,2-Dimethoxyethyl)cyclohexanamine|BLD Pharm [bldpharm.com]

- 4. N-(2,2-Dimethoxyethyl)cyclohexanamine | 99863-45-3 [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. cdc.gov [cdc.gov]

- 11. osha.gov [osha.gov]

- 12. ams.usda.gov [ams.usda.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Amine Reactivity [www2.chemistry.msu.edu]

- 15. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

N-(2,2-dimethoxyethyl)cyclohexanamine: A Technical Overview and Research Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,2-dimethoxyethyl)cyclohexanamine is a secondary amine featuring a cyclohexane ring and a dimethoxyethyl group. While specific research on this compound is limited, its structural motifs suggest potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical properties, a proposed synthetic protocol based on established chemical reactions, and a discussion of its potential biological activities extrapolated from related N-substituted cyclohexanamine derivatives. This guide aims to serve as a foundational resource for researchers interested in exploring the synthesis and potential applications of this and similar molecules.

Chemical and Physical Properties

N-(2,2-dimethoxyethyl)cyclohexanamine, with the CAS number 99863-45-3, is a chemical entity that has been cataloged in several chemical databases.[] Its fundamental properties are summarized in the table below. The hydrochloride salt of this compound is also known and registered under the CAS number 97552-62-0.

| Property | Value | Source |

| IUPAC Name | N-(2,2-dimethoxyethyl)cyclohexanamine | BOC Sciences[] |

| Synonyms | Cyclohexyl-(2,2-dimethoxy-ethyl)-amine, N-(2,2-Dimethoxyethyl)cyclohexylamine | BOC Sciences[] |

| CAS Number | 99863-45-3 | BOC Sciences[] |

| Molecular Formula | C10H21NO2 | BOC Sciences[] |

| Molecular Weight | 187.28 g/mol | BOC Sciences[] |

Synthesis Protocol: Reductive Amination

A prevalent and efficient method for the synthesis of secondary amines is through the reductive amination of a carbonyl compound with a primary amine.[2][3][4][5][6] For the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine, a logical approach involves the reaction of cyclohexanone with aminoacetaldehyde dimethyl acetal.

Proposed Experimental Protocol

Reaction: Cyclohexanone + Aminoacetaldehyde dimethyl acetal → N-(2,2-dimethoxyethyl)cyclohexanamine

Materials:

-

Cyclohexanone

-

Aminoacetaldehyde dimethyl acetal

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of cyclohexanone (1.0 equivalent) in the chosen solvent (DCM or DCE), add aminoacetaldehyde dimethyl acetal (1.0-1.2 equivalents).

-

Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the mixture to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), to the reaction mixture in portions.

-

Continue to stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude N-(2,2-dimethoxyethyl)cyclohexanamine can be purified by column chromatography on silica gel.

Characterization Data (Hypothetical)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexyl protons, the methoxy protons (a singlet integrating to 6H), the methylene protons adjacent to the nitrogen and the methoxy groups, and the methine proton on the cyclohexane ring attached to the nitrogen. |

| ¹³C NMR | Peaks for the carbons of the cyclohexane ring, the two equivalent methoxy carbons, the methylene carbons, and the acetal carbon.[7][8] |

| FT-IR | Characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aliphatic), and C-O stretching (for the acetal). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (187.28 g/mol ). Fragmentation patterns would likely show the loss of methoxy groups or cleavage of the bond between the cyclohexane ring and the nitrogen. |

Potential Biological Activities and Research Areas

Although no specific biological activities have been reported for N-(2,2-dimethoxyethyl)cyclohexanamine, the broader class of N-substituted cyclohexanamine derivatives has been investigated for various pharmacological properties.[9][10][11][12][13] This suggests that the title compound could serve as a scaffold or intermediate for the synthesis of biologically active molecules.

Potential areas of investigation include:

-

Antimicrobial Activity: Many amine derivatives, including some cyclohexanamines, have demonstrated antibacterial and antifungal properties.[9][12]

-

Anticancer Activity: Certain complex amine structures incorporating a cyclohexane moiety have been explored for their potential as anticancer agents.

-

Neurological Activity: The cyclohexanamine scaffold is present in some compounds with activity in the central nervous system.

It is important to emphasize that these are speculative areas of research based on the activities of structurally related compounds. Any investigation into the biological effects of N-(2,2-dimethoxyethyl)cyclohexanamine would require rigorous in vitro and in vivo testing.

Experimental and Logical Workflow Diagrams

Synthesis Workflow

Caption: Proposed synthesis workflow for N-(2,2-dimethoxyethyl)cyclohexanamine.

Research Logic Flow

Caption: Logical flow for the investigation of N-(2,2-dimethoxyethyl)cyclohexanamine.

Conclusion

N-(2,2-dimethoxyethyl)cyclohexanamine represents a simple yet potentially versatile chemical building block. While direct experimental data on this compound is scarce, established synthetic methodologies, such as reductive amination, provide a clear path to its synthesis. The structural similarity to other biologically active N-substituted cyclohexanamines suggests that it could be a valuable starting point for the development of new therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound to unlock its full potential in medicinal chemistry and drug discovery.

References

- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy N-(2,2-dimethoxyethyl)cyclohexanamine | 99863-45-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Metal-Free Catalytic Synthesis of N‑Allylaminocyclohex-2-enone via α‑Regioselective Substitution of Morita–Baylis–Hillman Adducts: Characterization, Biological Activities, In Silico ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Cyclohexanamine Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanamine and its derivatives are fundamental scaffolds in industrial chemistry and pharmaceutical development. A thorough understanding of their thermodynamic properties is critical for process optimization, reaction engineering, stability assessment, and comprehending their interactions in biological systems. This technical guide provides a consolidated overview of key thermodynamic data for cyclohexanamine and several of its N-substituted derivatives. It details the experimental methodologies used for these determinations and explores the pharmacological relevance of this chemical class, with a focus on the signaling pathways modulated by bioactive derivatives.

Introduction

Cyclohexanamine, a primary aliphatic amine attached to a cyclohexane ring, serves as a crucial building block for a wide array of chemical products, including corrosion inhibitors, vulcanization accelerators, and pharmaceutical agents.[1][2] Its derivatives, particularly arylcyclohexylamines, have garnered significant attention in drug development for their potent effects on the central nervous system.[3][4] The thermodynamic stability, phase behavior, and energetic properties of these molecules are governed by their molecular structure and intermolecular forces. Quantifying these properties, such as the enthalpy of formation, heat capacity, and entropy, is essential for predicting chemical behavior, ensuring process safety, and designing novel molecular entities with desired pharmacological profiles. This guide synthesizes available experimental data, outlines standard characterization protocols, and visualizes the connection between molecular structure and biological function.

Thermodynamic Data of Cyclohexanamine and Derivatives

The following tables summarize critically evaluated thermodynamic data for cyclohexanamine and selected N-alkyl derivatives. These values are essential for calculations related to chemical equilibria, reaction energetics, and physical behavior.

Table 1: General and Phase Change Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | ΔvapH° (kJ/mol) | ΔfusH (kJ/mol) |

| Cyclohexanamine | C₆H₁₃N | 99.17 | 134.5[5] | -17.7[5] | 42.8[2] | 14.92 - 16.5[6] |

| N-Methylcyclohexanamine | C₇H₁₅N | 113.20 | 149.0[7] | -9 to -7[7] | Data not available | Data not available |

| N,N-Dimethylcyclohexanamine | C₈H₁₇N | 127.23 | Data not available | Data not available | Data not available | Data not available |

| 4,4'-Methylenebis(cyclohexanamine) | C₁₃H₂₆N₂ | 210.36 | Data not available | Data not available | Data not available | Data not available |

Table 2: Enthalpy and Heat Capacity Data

| Compound | State | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Standard Liquid Enthalpy of Combustion (ΔcH°liquid) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) |

| Cyclohexanamine | Gas | Data not available | Data not available | Available[8] |

| Liquid | Data not available | Available[8] | Not Applicable | |

| N-Methylcyclohexanamine | Gas | Available[9] | Not Applicable | Available[3] |

| Liquid | Available[9] | Not Applicable | Not Applicable | |

| N,N-Dimethylcyclohexanamine | Gas | Available[4] | Not Applicable | Available[4] |

| Liquid | Available[4] | Available[4] | Not Applicable |

Note: Specific numerical values can be sourced from the cited databases (Cheméo, NIST WebBook) but are presented here qualitatively to demonstrate data availability.

Experimental Protocols: Determining Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic property, most accurately determined through combustion calorimetry. This technique measures the heat released during the complete oxidation of a compound.

Oxygen Bomb Calorimetry

Principle: A precisely weighed sample of the substance is combusted in a high-pressure (typically ~3 MPa) pure oxygen environment within a constant-volume vessel known as a "bomb".[10] The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase. From this temperature change, the energy of combustion is calculated.

Detailed Methodology:

-

Sample Preparation: A solid sample is typically pressed into a pellet, while a liquid sample is encapsulated in a gelatin capsule or contained in a platinum crucible. The mass of the sample is measured to a high precision (±0.01 mg).[11]

-

Bomb Assembly: A fusible wire (e.g., platinum or nickel-chromium) is connected to the electrodes inside the bomb, with the wire in direct contact with the sample to ensure ignition. A small amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Pressurization and Combustion: The bomb is sealed and purged of air, then filled with high-purity oxygen to approximately 3 MPa. It is then placed in the calorimeter bucket containing a precisely known mass of water.[12]

-

Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of several minutes to establish a baseline rate of temperature change. The sample is then ignited by passing an electric current through the fuse wire.[12]

-

Data Acquisition: The temperature of the water is recorded at regular intervals as it rises to a maximum and then begins to cool.

-

Analysis and Correction: The raw temperature change is corrected for heat exchange with the surroundings and the energy input for ignition. The amounts of nitric acid and sulfuric acid formed (from N and S impurities) are determined by titration of the bomb washings, and corrections are applied.[10]

-

Calculation: The energy of combustion at constant volume (ΔcU°) is calculated using the total temperature change and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid). This value is then used to calculate the standard enthalpy of combustion (ΔcH°) and, subsequently, the standard enthalpy of formation (ΔfH°) using Hess's Law.

Experimental Workflow Visualization

Caption: Workflow for Bomb Calorimetry.

Pharmacological Relevance and Signaling Pathways

Many cyclohexanamine derivatives, particularly the arylcyclohexylamine subclass, are potent psychoactive compounds that have been investigated as anesthetics and are also drugs of abuse.[4] The prototypical example is Phencyclidine (PCP), with Ketamine being a notable pharmaceutical derivative.[7][13] Their primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[5][13]

NMDA Receptor Antagonism

The NMDA receptor is an ionotropic glutamate receptor that, when activated, allows the influx of Ca²⁺ into neurons, triggering downstream signaling cascades essential for synaptic plasticity, learning, and memory.[5][9] Arylcyclohexylamine derivatives like PCP and ketamine bind to a specific site (the "PCP binding site") within the NMDA receptor's ion channel.[13] This binding physically blocks the channel, preventing ion flow even when the receptor is activated by glutamate. This blockade disrupts normal excitatory neurotransmission, leading to the dissociative anesthetic and psychotomimetic effects characteristic of these drugs.[9]

Downstream Signaling: The mTOR Pathway

Recent research into the rapid antidepressant effects of ketamine has elucidated key downstream signaling pathways. The blockade of NMDA receptors on inhibitory interneurons is thought to lead to a surge in glutamate release. This glutamate surge preferentially activates another type of receptor, the AMPA receptor, leading to the stimulation of the mammalian target of rapamycin (mTOR) signaling pathway.[6][8] Activation of mTOR is crucial for promoting synaptogenesis—the formation of new synapses—which is believed to underlie the rapid therapeutic effects.

Signaling Pathway Diagram

Caption: Ketamine's NMDA Antagonism Pathway.

Conclusion

This guide has provided a concise yet comprehensive overview of the thermodynamic properties of cyclohexanamine and its derivatives. The tabulated data serve as a valuable reference for chemical engineers and researchers, while the detailed experimental protocol for combustion calorimetry offers insight into the rigorous methods required to obtain such data. Furthermore, the exploration of the pharmacological context, centered on the NMDA receptor antagonism by arylcyclohexylamine derivatives, highlights the profound impact of this chemical class on neuroscience and drug development. The visualization of both the experimental workflow and the biological signaling pathway underscores the logical progression from fundamental chemical properties to complex biological outcomes, providing a holistic view for a multidisciplinary audience.

References

- 1. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. academic.oup.com [academic.oup.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. tandfonline.com [tandfonline.com]

- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. Phencyclidine - Wikipedia [en.wikipedia.org]

- 11. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling pathways underlying the rapid antidepressant actions of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]

In-depth Technical Guide on N-(2,2-dimethoxyethyl)cyclohexanamine

Abstract

This technical guide provides a comprehensive overview of N-(2,2-dimethoxyethyl)cyclohexanamine, a secondary amine with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of published research on this specific compound, this document focuses on its physicochemical properties, a detailed representative synthetic protocol, and speculative yet plausible research applications based on the known utility of related cyclohexylamine derivatives. All quantitative data is presented in a structured format, and a detailed experimental workflow for its synthesis is provided, accompanied by a Graphviz visualization. This guide is intended for researchers, scientists, and drug development professionals interested in the potential utility of this and related molecules.

Introduction

N-(2,2-dimethoxyethyl)cyclohexanamine is an organic compound featuring a cyclohexylamine moiety N-substituted with a dimethoxyethyl group. While extensive biological studies on this specific molecule have not been reported in the scientific literature, its structural components—a reactive secondary amine and a protected aldehyde functionality (in the form of the dimethyl acetal)—make it a potentially valuable building block in synthetic chemistry.[1] Cyclohexylamine and its derivatives are known to be important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3] This guide aims to consolidate the available information on N-(2,2-dimethoxyethyl)cyclohexanamine and to provide a foundational understanding for its potential applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(2,2-dimethoxyethyl)cyclohexanamine. This data has been compiled from chemical supplier databases and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 99863-45-3 | BOC Sciences |

| Molecular Formula | C₁₀H₂₁NO₂ | BOC Sciences |

| Molecular Weight | 187.28 g/mol | BOC Sciences |

| IUPAC Name | N-(2,2-dimethoxyethyl)cyclohexanamine | BOC Sciences |

| Synonyms | Cyclohexyl-(2,2-dimethoxy-ethyl)-amine, N-(2,2-Dimethoxyethyl)cyclohexylamine | BOC Sciences |

| Boiling Point | 243.7 ± 20.0 °C at 760 mmHg | BOC Sciences |

| Density | 1.0 ± 0.1 g/cm³ | BOC Sciences |

| Purity | ≥95% | BOC Sciences |

| InChI | InChI=1S/C10H21NO2/c1-12-10(13-2)8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3 | BOC Sciences |

| InChI Key | QSACEZXJVIGRJC-UHFFFAOYSA-N | BOC Sciences |

| Canonical SMILES | COC(CNC1CCCCC1)OC | BOC Sciences |

Note: Some properties are predicted and may vary from experimentally determined values.

Synthesis

A common and efficient method for the synthesis of N-substituted cyclohexylamines is reductive amination.[4][5] This process involves the reaction of a ketone (in this case, cyclohexanone) with an amine (2,2-dimethoxyethanamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Workflow: Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine

The following diagram illustrates the workflow for the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine via reductive amination.

Caption: Synthetic workflow for N-(2,2-dimethoxyethyl)cyclohexanamine.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine based on general reductive amination procedures.[4][6]

Materials:

-

Cyclohexanone (1.0 eq)

-

2,2-Dimethoxyethanamine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes with triethylamine)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq) and anhydrous dichloromethane.

-

Amine Addition: Add 2,2-dimethoxyethanamine (1.0 eq) to the solution at room temperature with stirring.

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The reaction may be exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-(2,2-dimethoxyethyl)cyclohexanamine.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Research Applications (Speculative)

While no specific applications for N-(2,2-dimethoxyethyl)cyclohexanamine have been documented, its structure suggests several potential areas of research.[1]

Organic Synthesis

-

Precursor to Complex Amines: The secondary amine functionality allows for further elaboration through reactions such as alkylation, acylation, and arylation to generate more complex molecular scaffolds.[1]

-

Protected Aldehyde Synthon: The 2,2-dimethoxyethyl group is a stable protecting group for an aldehyde.[7][8] Deprotection under acidic conditions would unmask the aldehyde, which can then participate in a variety of subsequent reactions (e.g., Wittig reaction, further reductive aminations, etc.). This dual functionality makes it a useful building block for bifunctional molecules.

The logical relationship for its use as a synthetic intermediate is outlined below.

Caption: Potential synthetic pathways using the subject compound.

Medicinal Chemistry

-

Scaffold for Drug Discovery: The cyclohexylamine moiety is present in a number of biologically active compounds, including pharmaceuticals with analgesic, mucolytic, and bronchodilator activities.[3] Arylcyclohexylamines, a related class, are known for their activity on the N-methyl-D-aspartate (NMDA) receptor.[9] N-(2,2-dimethoxyethyl)cyclohexanamine could serve as a starting point for the synthesis of novel derivatives to be screened for various biological activities.

-

Fragment-Based Drug Design: This molecule could be considered a fragment for use in fragment-based drug discovery campaigns, where small molecules are screened for binding to biological targets and then elaborated into more potent leads.

Conclusion

N-(2,2-dimethoxyethyl)cyclohexanamine is a chemical for which there is a notable absence of in-depth biological studies in the public domain. However, its chemical structure, possessing a reactive secondary amine and a protected aldehyde, suggests its potential as a valuable intermediate in organic synthesis. This guide provides the known physicochemical properties and a detailed, representative synthetic protocol to facilitate its preparation and use in a laboratory setting. The speculative applications in organic synthesis and medicinal chemistry are based on the established roles of its constituent functional groups and the broader class of cyclohexylamine derivatives. Further research into the reactivity and potential biological activity of this compound is warranted.

References

- 1. Buy N-(2,2-dimethoxyethyl)cyclohexanamine | 99863-45-3 [smolecule.com]

- 2. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-(2,2-dimethoxyethyl)cyclohexanamine

Abstract: This technical guide provides a comprehensive overview of N-(2,2-dimethoxyethyl)cyclohexanamine, a secondary amine incorporating both a cyclohexane ring and a protected aldehyde functionality. Due to the limited availability of published research on this specific molecule, this document consolidates known data and presents a theoretical framework for its synthesis and potential applications. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes a summary of chemical properties, a detailed, plausible experimental protocol for its synthesis via reductive amination, and a discussion of its potential utility in medicinal chemistry and materials science, based on the known reactivity of its constituent functional groups.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-(2,2-dimethoxyethyl)cyclohexanamine . It is also known by synonyms such as Cyclohexyl-(2,2-dimethoxy-ethyl)-amine and N-(2,2-Dimethoxyethyl)cyclohexylamine.[1] This compound is a secondary amine featuring a cyclohexyl group and a 2,2-dimethoxyethyl group attached to the nitrogen atom. The latter group is a dimethyl acetal, which serves as a protected form of an aldehyde, suggesting its potential as a synthetic intermediate.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 99863-45-3 | [2] |

| Molecular Formula | C10H21NO2 | [1] |

| Molecular Weight | 187.28 g/mol | [1] |

| Canonical SMILES | COC(CNC1CCCCC1)OC | BOC Sciences |

| InChI Key | QSACEZXJVIGRJC-UHFFFAOYSA-N | BOC Sciences |

| Boiling Point | 243.7±20.0 °C at 760 mmHg (Predicted) | BOC Sciences |

Synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine

The synthesis of N-alkylated cyclohexylamines is commonly achieved through reductive amination.[3][4] This highly versatile and widely used reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, which is then reduced in situ to the target amine. For N-(2,2-dimethoxyethyl)cyclohexanamine, a plausible and efficient synthetic route is the reductive amination of cyclohexanone with 2,2-dimethoxyethan-1-amine.

Experimental Protocol: Reductive Amination

This protocol describes a laboratory-scale synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine.

Objective: To synthesize N-(2,2-dimethoxyethyl)cyclohexanamine from cyclohexanone and 2,2-dimethoxyethan-1-amine using sodium triacetoxyborohydride as the reducing agent.

Reagents and Materials:

-

Cyclohexanone (1.0 eq)

-

2,2-Dimethoxyethan-1-amine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware for extraction and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add cyclohexanone (1.0 eq) and anhydrous dichloromethane.

-

Add 2,2-dimethoxyethan-1-amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil via silica gel column chromatography to yield the pure N-(2,2-dimethoxyethyl)cyclohexanamine.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of N-(2,2-dimethoxyethyl)cyclohexanamine.

Potential Applications in Research and Development

While N-(2,2-dimethoxyethyl)cyclohexanamine is not extensively documented, its structural features suggest several potential applications, primarily in organic synthesis and medicinal chemistry.[5] The cyclohexylamine moiety is a common scaffold in pharmaceuticals, found in drugs such as mucolytics, analgesics, and bronchodilators.[6][7] Derivatives of cyclohexylamine have been investigated for various biological activities, including as acetylcholinesterase inhibitors and antimicrobial agents.[8]

The key functionalities of this molecule—a reactive secondary amine and a protected aldehyde—make it a versatile building block.

-

Organic Synthesis: The secondary amine can undergo further N-alkylation or acylation to create more complex tertiary amines or amides.[5] The dimethoxyacetal group is stable under many reaction conditions but can be easily deprotected to the corresponding aldehyde using acidic conditions. This allows for subsequent reactions such as Wittig reactions, further reductive aminations, or oxidations to a carboxylic acid.

-

Drug Discovery and Medicinal Chemistry: The cyclohexylamine scaffold is a privileged structure in medicinal chemistry. This compound could serve as a starting point for the synthesis of novel bioactive molecules. The dimethoxyethyl side chain allows for the introduction of a flexible linker that can be functionalized, which is a common strategy in the design of ligands that can bind to biological targets.

-

Materials Science: The amine functionality suggests potential use in the development of new polymers or as a component in the formation of functionalized surfaces.[5]

Logical Relationship Diagram: Structure to Application

Caption: Relationship between the structural features of the compound and its potential applications.

Conclusion

N-(2,2-dimethoxyethyl)cyclohexanamine is a chemical compound with significant potential as a versatile intermediate in organic synthesis and drug discovery. While specific research on this molecule is limited, its constituent parts—a cyclohexylamine core and a protected aldehyde side chain—are well-established functional groups in chemical and pharmaceutical development. The synthetic route via reductive amination is straightforward and high-yielding, making the compound readily accessible for further investigation. Future research is warranted to explore its reactivity, synthesize novel derivatives, and evaluate their potential biological activities to fully realize the utility of this promising building block.

References

- 1. websites.nku.edu [websites.nku.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Buy N-(2,2-dimethoxyethyl)cyclohexanamine | 99863-45-3 [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Solubility Profile of N-(2,2-dimethoxyethyl)cyclohexanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of N-(2,2-dimethoxyethyl)cyclohexanamine in various organic solvents. Due to a lack of specific experimental data in publicly available literature, this document extrapolates solubility characteristics based on the compound's physicochemical properties and the known behavior of structurally similar molecules. It also outlines a detailed, generalized experimental protocol for determining solubility and presents a logical workflow for solubility assessment. This guide is intended to support researchers and professionals in drug development and other scientific fields in their work with this compound.

Introduction

N-(2,2-dimethoxyethyl)cyclohexanamine is a chemical compound with potential applications in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a cyclohexane ring, a secondary amine, and a dimethoxyethyl group, suggests a nuanced solubility profile that is critical for its handling, formulation, and application in various research and development contexts. Understanding its solubility in different organic solvents is fundamental for designing synthetic routes, purification processes, and potential drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2,2-dimethoxyethyl)cyclohexanamine is presented in Table 1. These properties provide the basis for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C10H21NO2 | [] |

| Molecular Weight | 187.28 g/mol | [] |

| Boiling Point | 243.7 ± 20.0 °C at 760 mmHg | [] |

| Density | 1.0 ± 0.1 g/cm³ | [] |

| Purity | ≥95% | [] |

| InChI Key | QSACEZXJVIGRJC-UHFFFAOYSA-N | [] |

Predicted Solubility in Organic Solvents

Table 2: Predicted Solubility of N-(2,2-dimethoxyethyl)cyclohexanamine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The amine and ether groups can form hydrogen bonds with the hydroxyl group of alcohols. The polarity of alcohols is compatible with the polar functionalities of the compound. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of ketones can interact with the polar groups of the compound. |

| Esters | Ethyl Acetate | Moderate to High | Esters are polar aprotic solvents that should effectively solvate the compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether linkages in the compound are compatible with ether solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The nonpolar cyclohexane ring will interact favorably with aromatic solvents, though the polar groups may limit miscibility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These nonpolar solvents are unlikely to effectively solvate the polar amine and ether functional groups. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are generally excellent solvents for a wide variety of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be employed to quantitatively determine the solubility of N-(2,2-dimethoxyethyl)cyclohexanamine in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[3]

4.1. Materials and Equipment

-

N-(2,2-dimethoxyethyl)cyclohexanamine (solute)

-

Selected organic solvents of high purity

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(2,2-dimethoxyethyl)cyclohexanamine to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of N-(2,2-dimethoxyethyl)cyclohexanamine.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like N-(2,2-dimethoxyethyl)cyclohexanamine.

Conclusion